![molecular formula C13H20N2O6 B613732 Boc-aib-osu CAS No. 104055-39-2](/img/structure/B613732.png)
Boc-aib-osu
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Overview
Description
Boc-aib-osu is a synthetic compound developed by researchers at the University of Tokyo in Japan. It is a derivative of the natural compound aib-osu, which is found in the bark of the Japanese cypress tree. Boc-aib-osu has been studied extensively in the laboratory and has been shown to have a variety of potential uses.
Scientific Research Applications
Chemoselective BOC Protection of Amines
Boc-aib-osu is utilized in the chemoselective BOC protection of amines. This process is crucial in the synthesis of pharmaceuticals and biologically active molecules. The BOC protection method using Boc-aib-osu is reported to be green and eco-friendly, operating in catalyst and solvent-free media under mild conditions .
Synthesis of Amide Derivatives
The compound plays a significant role in the synthesis of amide derivatives of Boc-2-aminoisobutyrate. It’s particularly useful in medicinal chemistry for the creation of metabolically robust drug molecules, as it helps in overcoming the challenges posed by the steric hindrance of aminoisobutyric acid (AIB) .
Helical Folding in Oligopeptides
Boc-aib-osu has been shown to promote helical folding in oligopeptides. This is in contrast to homologous oligo (Leu) counterparts, which tend to form β-sheet structures. The ability to promote helical structures is significant in the study of protein folding and structure-function relationships.
Green Chemistry Applications
The use of Boc-aib-osu aligns with the principles of green chemistry, providing a paradigm shift from traditional synthetic methods that focus on yield and commercial value to those that eliminate the use of solvents and catalysts .
Pharmaceutical Synthesis
In pharmaceutical synthesis, Boc-aib-osu is used for the protection of the amine functionality, which is a common feature in many biologically active molecules. This step is important for the subsequent reactions in the drug development process .
Research on Chemical Intermediates
Boc-aib-osu is involved in the research on chemical intermediates, where its properties are leveraged to develop new synthetic routes and methodologies, contributing to the advancement of chemical synthesis .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Boc-aib-osu involve the formation of helical structures in peptides. These structures are formed through various supramolecular non-covalent interactions . The formation of these structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Pharmacokinetics
. This suggests that Boc-aib-osu may have good bioavailability due to its solubility properties.
Result of Action
The result of Boc-aib-osu’s action is the formation of helical structures in peptides. These structures have potential applications in various fields, including nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Action Environment
The action of Boc-aib-osu is influenced by environmental factors such as the presence of moderate- and high-polar organic solvents . These solvents improve the solubility of the compound, thereby enhancing its action, efficacy, and stability .
properties
IUPAC Name |
sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOCPCPAMXLHHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-aib-osu |
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